4-butyl-3-methyl-N-(4-methylphenyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
4-butyl-3-methyl-N-(4-methylphenyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-3-methyl-N-(4-methylphenyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the following steps:
Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized through the cyclization of appropriate precursors such as o-phenylenediamine and sulfur-containing reagents under acidic or basic conditions.
Introduction of Substituents: The butyl, methyl, and carboxamide groups can be introduced through various substitution reactions using appropriate alkylating agents, acylating agents, and amines.
Oxidation: The final step involves the oxidation of the benzothiadiazine core to introduce the dioxide functionality, typically using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-butyl-3-methyl-N-(4-methylphenyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone or sulfoxide derivatives.
Reduction: Reduction reactions can convert the dioxide functionality back to the corresponding sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the aromatic ring or the carboxamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides, amines
Major Products Formed
Oxidation: Sulfone, sulfoxide derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted benzothiadiazine derivatives
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Agriculture: As a potential agrochemical for pest control or plant growth regulation.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-butyl-3-methyl-N-(4-methylphenyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-butyl-3-methyl-N-(4-methylphenyl)-4H-1,2,4-benzothiadiazine-7-carboxamide
- 4-butyl-3-methyl-N-(4-methylphenyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1-oxide
Uniqueness
4-butyl-3-methyl-N-(4-methylphenyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to the presence of the dioxide functionality, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness may translate to differences in reactivity, stability, and biological activity.
Properties
Molecular Formula |
C20H23N3O3S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-butyl-3-methyl-N-(4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H23N3O3S/c1-4-5-12-23-15(3)22-27(25,26)19-13-16(8-11-18(19)23)20(24)21-17-9-6-14(2)7-10-17/h6-11,13H,4-5,12H2,1-3H3,(H,21,24) |
InChI Key |
NCQMTTJLFVEKJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C)C |
Origin of Product |
United States |
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